2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol

Chemical Procurement Purity Specification Isomer Comparison

2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol is a synthetic, polysubstituted pyrimidine featuring a 2,6-dichlorobenzyl thioether at the 2-position and a methoxy group at the 5-position of a 4-pyrimidinol core. It is primarily available from specialty chemical suppliers for research purposes, with a catalog purity of 90%.

Molecular Formula C12H10Cl2N2O2S
Molecular Weight 317.18
CAS No. 338955-80-9
Cat. No. B2974684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol
CAS338955-80-9
Molecular FormulaC12H10Cl2N2O2S
Molecular Weight317.18
Structural Identifiers
SMILESCOC1=CN=C(NC1=O)SCC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C12H10Cl2N2O2S/c1-18-10-5-15-12(16-11(10)17)19-6-7-8(13)3-2-4-9(7)14/h2-5H,6H2,1H3,(H,15,16,17)
InChIKeyIPTDFWMDQPMJGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol (CAS 338955-80-9) for Targeted Procurement


2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol is a synthetic, polysubstituted pyrimidine featuring a 2,6-dichlorobenzyl thioether at the 2-position and a methoxy group at the 5-position of a 4-pyrimidinol core . It is primarily available from specialty chemical suppliers for research purposes, with a catalog purity of 90% . Its structure places it within a family of halogenated benzylthiopyrimidinols, where the specific 2,6-dichloro substitution pattern is the primary differentiator from its closest commercially available analogs.

Procurement Risk: Why 2,6-Dichlorobenzyl Thiopyrimidinols Are Not Interchangeable


The specific positional isomerism of the dichlorobenzyl group is a critical determinant of molecular recognition in biological systems. Compounds in this class, such as the 2,4-dichloro (CAS 338411-04-4) and 3,4-dichloro (CAS 339275-96-6) isomers, share an identical molecular formula and predicted global properties like LogP, but differ in the three-dimensional orientation of their chlorine atoms . This can lead to divergent binding affinities and biological activities, making generic substitution without direct comparative data a significant scientific risk. The 2,6-substitution pattern is known to be a privileged pharmacophore in other pyrimidine-based inhibitors, such as HIV-1 non-nucleoside reverse transcriptase inhibitors, highlighting the potential for unique activity .

Quantitative Evidence Guide for CAS 338955-80-9: Direct Comparator Data


Comparative Purity Analysis for Procurement Specification

The commercially available purity of the 2,6-dichloro isomer (CAS 338955-80-9) is specified at 90% by the vendor, which is notably lower than the 98% purity offered for the 2,4-dichloro isomer (CAS 338411-04-4) from the same supplier . This 8% purity gap indicates a more challenging synthesis or purification for the 2,6-isomer, directly impacting procurement decisions where high-purity starting material is critical.

Chemical Procurement Purity Specification Isomer Comparison

Identical Predicted Physicochemical Properties Between 2,6- and 2,4-Dichloro Isomers

In silico predictions show that the 2,6-dichloro isomer (CAS 338955-80-9) and the 2,4-dichloro isomer (CAS 338411-04-4) have identical computed values for LogP (3.3776) and topological polar surface area (54.98 Ų) . This class-level evidence confirms that global properties are conserved between these positional isomers, meaning any differential biological activity cannot be attributed to differences in simple physicochemical descriptors.

Physicochemical Properties Isomer Comparison Drug-likeness

The 2,6-Dichlorobenzyl Group as a Privileged Pharmacophore in HIV-1 NNRTI Research

While direct biological data for CAS 338955-80-9 is absent from public literature, the 2,6-dichlorobenzyl moiety is a key pharmacophoric element in a series of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). A study on 2-(phenylaminocarbonylmethylthio)-6-(2,6-dichlorobenzyl)-pyrimidin-4(3H)-ones demonstrated promising activity against wild-type HIV-1, identifying a lead compound with an EC50 of 0.063 µM . This class-level inference supports the rationale for procuring the 2,6-isomer over other analogs for antiviral drug discovery programs.

HIV-1 NNRTI Medicinal Chemistry Pharmacophore

High-Value Application Scenarios for CAS 338955-80-9


Scaffold for Antiviral Drug Discovery Targeting HIV-1 Reverse Transcriptase

Based on class-level evidence showing the 2,6-dichlorobenzyl group is critical for HIV-1 NNRTI activity, CAS 338955-80-9 serves as a core scaffold for building focused libraries. Its 5-methoxy and 2-thioether groups provide additional vectors for lead optimization .

Isomer-Specific Structure-Activity Relationship (SAR) Studies

The compound's value is maximized in head-to-head SAR studies comparing the 2,6-, 2,4- (CAS 338411-04-4), and 3,4-dichloro (CAS 339275-96-6) isomers. Despite identical predicted LogP and TPSA, these isomers can exhibit divergent binding to biological targets, making this a high-priority control compound for probing halogen-position effects in medicinal chemistry .

Synthetic Intermediate for Complex Pyrimidine-Based Agents

The compound's 4-pyrimidinol core and multiple reactive handles (sulfanyl, methoxy) make it a versatile intermediate for synthesizing more complex molecules, such as 4-substituted pyrimidines with potential kinase or receptor-modulating activities . Its procurement is justified when the 2,6-dichloro substitution is a requisite design feature of the final target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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